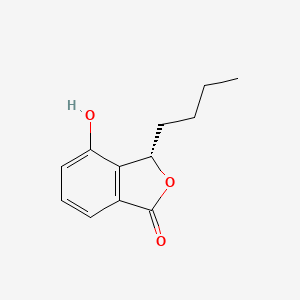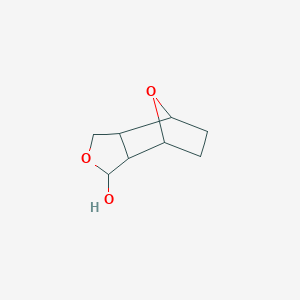
Octahydro-4,7-epoxy-2-benzofuran-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-4,7-epoxy-2-benzofuran-1-ol is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products This compound is characterized by its unique structure, which includes an epoxy group and a hydroxyl group attached to a benzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-4,7-epoxy-2-benzofuran-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of ortho-hydroxyphenyl derivatives using hypervalent iodine reagents. For instance, the use of (diacetoxyiodo)benzene in acetonitrile can facilitate the formation of the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed cycloisomerization are examples of methods that can be employed to produce benzofuran derivatives on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions: Octahydro-4,7-epoxy-2-benzofuran-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the epoxy group.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of benzofuran ketones or aldehydes.
Reduction: Formation of benzofuran diols.
Substitution: Formation of halogenated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Octahydro-4,7-epoxy-2-benzofuran-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Wirkmechanismus
The mechanism of action of octahydro-4,7-epoxy-2-benzofuran-1-ol involves its interaction with biological targets through its functional groups. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the epoxy group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt the normal function of microbial cells, leading to their inhibition or death .
Vergleich Mit ähnlichen Verbindungen
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its use in phototherapy for skin conditions.
Uniqueness: Octahydro-4,7-epoxy-2-benzofuran-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Unlike other benzofuran derivatives, its epoxy and hydroxyl groups allow for a broader range of chemical modifications and interactions with biological targets.
Eigenschaften
CAS-Nummer |
74868-28-3 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
4,10-dioxatricyclo[5.2.1.02,6]decan-3-ol |
InChI |
InChI=1S/C8H12O3/c9-8-7-4(3-10-8)5-1-2-6(7)11-5/h4-9H,1-3H2 |
InChI-Schlüssel |
JYTQKTKMMXLVJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3C(C1O2)COC3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





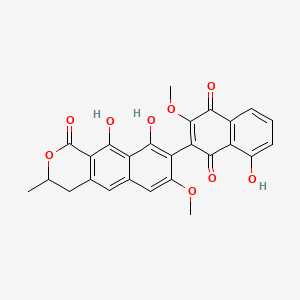
![N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442613.png)
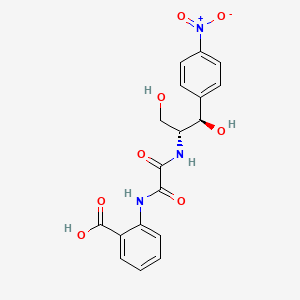
![2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate](/img/structure/B14442626.png)
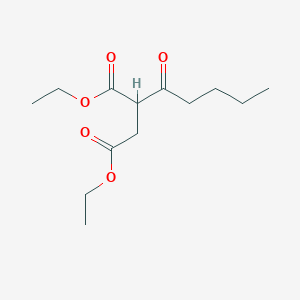
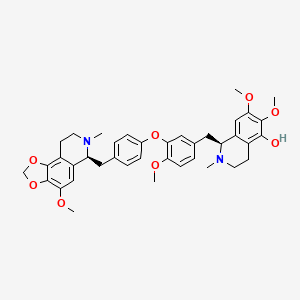
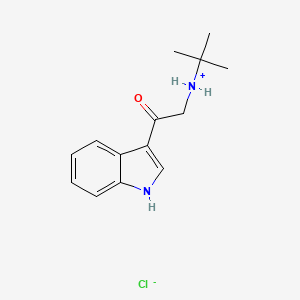
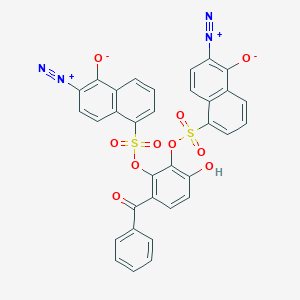
![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
![1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14442656.png)
